Melting Point Comparison: 5-(2-Methoxyphenyl)-1H-tetrazole vs. 5-Phenyl-1H-tetrazole
5-(2-Methoxyphenyl)-1H-tetrazole exhibits a significantly lower melting point (154–156 °C) compared to the unsubstituted analog 5-phenyl-1H-tetrazole (215–221 °C, with decomposition) . This 60–65 °C reduction in melting point is directly attributable to the ortho-methoxy substitution, which disrupts intermolecular hydrogen bonding and introduces rotational freedom, as reflected in its two rotatable bonds . This difference is critical for researchers selecting a scaffold for crystallization, hot-melt extrusion, or formulation studies.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 154–156 °C |
| Comparator Or Baseline | 5-Phenyl-1H-tetrazole: 215–221 °C (decomposition) |
| Quantified Difference | Δ ≈ -60 to -65 °C |
| Conditions | Literature vendor specifications, standard differential scanning calorimetry (DSC) / capillary method |
Why This Matters
A lower melting point can simplify purification, enable lower-temperature processing, and improve solubility in organic solvents for downstream synthetic steps.
